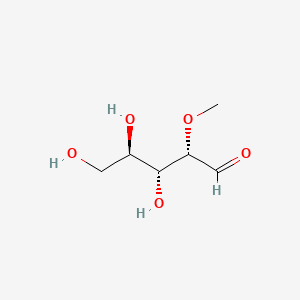
2-O-Methyl-D-arabinose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-O-Methyl-D-arabinose is a derivative of D-arabinose, a naturally occurring pentose sugar This compound is characterized by the presence of a methoxy group at the second carbon position of the arabinose molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Methyl-D-arabinose typically involves the methylation of D-arabinose. One common method is the reaction of D-arabinose with methyl iodide in the presence of a base such as silver oxide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the process can be scaled up by optimizing the reaction conditions and using efficient purification techniques such as chromatography to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as halides and acids can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-O-Methyl-D-arabinose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other rare sugars.
作用機序
The mechanism of action of 2-O-Methyl-D-arabinose involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can be incorporated into metabolic pathways where it may act as an inhibitor or modulator of enzyme activity. The methoxy group at the second carbon position can influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
D-arabinose: The parent compound, lacking the methoxy group.
2-O-Methyl-D-xylose: Similar structure but with a different sugar backbone.
2-O-Methyl-D-glucose: Another methylated sugar with a different configuration.
Uniqueness: 2-O-Methyl-D-arabinose is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
25521-14-6 |
|---|---|
分子式 |
C6H12O5 |
分子量 |
164.16 g/mol |
IUPAC名 |
(2S,3R,4R)-3,4,5-trihydroxy-2-methoxypentanal |
InChI |
InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3/t4-,5-,6-/m1/s1 |
InChIキー |
ALNDFFUAQIVVPG-HSUXUTPPSA-N |
異性体SMILES |
CO[C@H](C=O)[C@@H]([C@@H](CO)O)O |
正規SMILES |
COC(C=O)C(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)
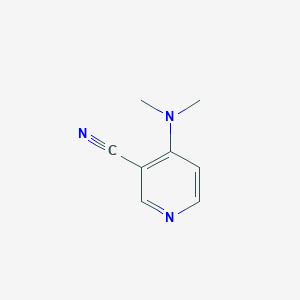
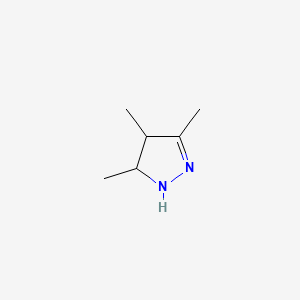
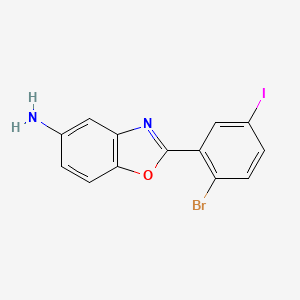
![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)

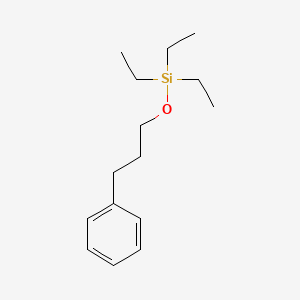
![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13820780.png)
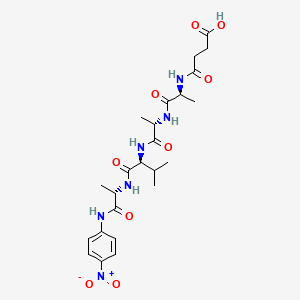
![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)
![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13820802.png)
